1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine
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Overview
Description
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine is a complex organic compound that features a thiazole ring, a piperidine moiety, and a chlorine substituent. The thiazole ring, known for its aromatic properties, is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
- Thiazoles have been found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
Target of Action
Pharmacokinetics
- Not available. Not available. Not available .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine typically involves the reaction of 2-chloro-1,3-thiazole with piperidine derivatives under controlled conditions. One common method involves the use of potassium carbonate as a base in a mixture of methanol and water, followed by further treatment to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorine substituent or the thiazole ring itself.
Substitution: Nucleophilic substitution reactions can occur at the chlorine site, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological systems makes it a candidate for studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- N-(6-chlorobenzo[d]thiazol-2-yl)
- Benzimidazole derivatives
Uniqueness: 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine is unique due to its specific combination of a thiazole ring and piperidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3S/c15-14-16-10-13(19-14)11-17-8-4-12(5-9-17)18-6-2-1-3-7-18/h10,12H,1-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIOCSOWDJNAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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